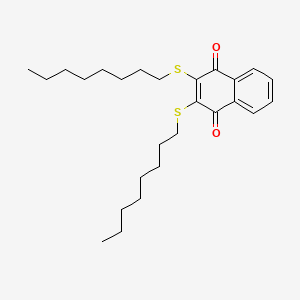
2,3-Bis(n-octylthio)-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Bis(n-octylthio)-1,4-naphthalenedione, also known as this compound, is a useful research compound. Its molecular formula is C26H38O2S2 and its molecular weight is 446.708. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,3-Bis(n-octylthio)-1,4-naphthalenedione is a naphthoquinone derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a naphthalene backbone with two n-octylthio groups attached at the 2 and 3 positions. This structural modification enhances its lipophilicity and alters its interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Character : The compound exhibits strong electrophilic properties, allowing it to form covalent bonds with nucleophiles in biological systems.
- Generation of Reactive Oxygen Species (ROS) : It can undergo redox cycling to produce ROS, leading to oxidative stress in cells. This mechanism is crucial for inducing apoptosis in cancer cells.
- DNA Intercalation : The planar structure of the naphthoquinone allows it to intercalate into DNA, disrupting replication and transcription processes.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that this compound induced apoptosis in HeLa cells through ROS-mediated pathways. The efficacy was compared with standard chemotherapeutics like etoposide, showing promising results in reducing cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | ROS generation |
| MCF-7 | 12.5 | DNA intercalation |
| A549 | 10.0 | Topoisomerase inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
Case Studies
- Cytotoxicity Evaluation : A recent study utilized a bioassay on wheat coleoptiles to assess the cytotoxicity of various naphthoquinone derivatives, including this compound. Results indicated superior activity compared to other derivatives tested.
- Flow Cytometry Analysis : In a detailed flow cytometry analysis involving IGROV-1 and SK-MEL-28 tumor cell lines, the compound induced significant apoptosis rates comparable to established anticancer agents.
Properties
IUPAC Name |
2,3-bis(octylsulfanyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2S2/c1-3-5-7-9-11-15-19-29-25-23(27)21-17-13-14-18-22(21)24(28)26(25)30-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKODPLUMGYRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662996 |
Source


|
| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103049-97-4 |
Source


|
| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














